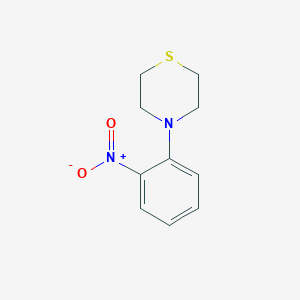

4-(2-Nitrophenyl)thiomorpholine

Description

4-(2-Nitrophenyl)thiomorpholine is a thiomorpholine derivative featuring a nitro group at the ortho position of the phenyl ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its enhanced lipophilicity compared to morpholine, which improves membrane permeability . This article focuses on comparative analyses with structurally related compounds, leveraging available data on positional isomers and analogous heterocycles.

Properties

IUPAC Name |

4-(2-nitrophenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKPVRYSVKNVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenyl)thiomorpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitrochlorobenzene with thiomorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)thiomorpholine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The nitrophenyl group can participate in further substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

Reduction: 4-(2-Aminophenyl)thiomorpholine.

Oxidation: this compound sulfoxide or sulfone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Precursor for Bioactive Molecules

4-(2-Nitrophenyl)thiomorpholine serves as a critical precursor in the synthesis of various bioactive compounds. It has been utilized in developing kinase inhibitors, antimicrobial agents, and other therapeutic drugs. The nitrophenyl group can be reduced to an amino group, enhancing the compound's ability to interact with biological targets such as enzymes and receptors .

Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic effects in treating conditions such as diabetes and migraines. The compound's structure allows it to act effectively against specific disease mechanisms, making it a valuable candidate in drug development .

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its unique electronic and optical properties. Its incorporation into polymer matrices or other materials can lead to innovations in electronic devices and sensors due to its ability to modify conductivity and light absorption characteristics.

Chemical Biology

Enzyme Mechanisms and Biological Pathways

This compound is employed as a probe in biochemical studies to investigate enzyme mechanisms and biological pathways. By modifying its structure, researchers can create analogs that selectively inhibit or activate specific enzymes, providing insights into cellular processes and potential therapeutic targets .

Synthetic Routes

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common method includes reacting 2-nitrochlorobenzene with thiomorpholine in the presence of a base like potassium carbonate, often using polar aprotic solvents such as dimethylformamide under elevated temperatures.

Reactivity

The compound can undergo various chemical reactions:

- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium catalysts.

- Oxidation : The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

- Substitution Reactions : The nitrophenyl group can participate in further substitutions to introduce different functional groups.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains using agar diffusion methods. Results indicated significant inhibition comparable to standard antibiotics, suggesting potential for developing new antimicrobial agents.

Cytotoxicity Assays

Investigations into the cytotoxic effects of modified thiomorpholine derivatives against human cancer cell lines (e.g., A549 cells) demonstrated promising results. These studies highlight the potential of this compound as a lead candidate for anticancer therapies, emphasizing the importance of structural modifications to enhance activity .

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding or electrostatic interactions with the target. The thiomorpholine ring can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.

Comparison with Similar Compounds

Positional Isomers: 4-(4-Nitrophenyl)thiomorpholine vs. 4-(2-Nitrophenyl)thiomorpholine

Synthesis :

The 4-nitro derivative is synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and thiomorpholine in acetonitrile at 85°C, yielding 95% purity . The 2-nitro isomer likely follows a similar pathway but may require adjusted conditions due to steric hindrance from the ortho-nitro group, which reduces reactivity in SNAr reactions.Structural and Electronic Effects :

- Crystal Packing : In 4-(4-nitrophenyl)thiomorpholine, the para-nitro group facilitates centrosymmetric dimer formation via C–H···O hydrogen bonds and π-π stacking, stabilizing the crystal lattice . The ortho-nitro group in this compound likely disrupts such interactions due to steric effects, leading to distinct packing motifs.

- Bond Parameters : Key bond lengths (e.g., C–S: 1.81 Å, C–N: 1.47 Å) and angles (e.g., C–S–C: 99.56°, N–C–C: 111.49°) in the 4-nitro isomer (Table 1) suggest a chair conformation with axial phenyl orientation . The ortho-nitro group may distort ring geometry, increasing torsional strain.

Table 1: Structural Parameters of 4-(4-Nitrophenyl)thiomorpholine

| Parameter | Value |

|---|---|

| C–S Bond Length | 1.81 Å |

| C–N Bond Length | 1.47 Å |

| C–S–C Bond Angle | 99.56° |

| N–C–C Bond Angle | 111.49° |

| Dihedral Angle (Phenyl-Ring) | 85.2° |

Source: X-ray crystallography data

Thiomorpholine vs. Morpholine Analogues

Lipophilicity and Metabolism :

Thiomorpholine’s sulfur atom increases logP by ~0.5 units compared to morpholine, enhancing blood-brain barrier penetration . However, sulfur is prone to oxidation, forming sulfoxides/sulfones that alter pharmacokinetics .Solid-State Structure :

4-(4-Nitrophenyl)morpholine adopts a planar conformation with weaker intermolecular interactions (e.g., C–H···O bonds at 2.50 Å) compared to thiomorpholine’s dimeric packing (C–H···O: 2.35 Å) . The sulfur atom in thiomorpholine enables stronger van der Waals interactions, increasing melting points (e.g., 4-nitro thiomorpholine: 145–147°C vs. morpholine analogue: 132–134°C) .

Heterocyclic Derivatives

Pyridine-Based Analogues :

4-(5-Bromo-pyridin-2-yl)thiomorpholine exhibits altered electronic properties due to the electron-withdrawing bromine atom, reducing basicity compared to nitro-substituted derivatives .Antimicrobial Activity : Thiomorpholine 1,1-dioxide derivatives (e.g., 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide) show enhanced antifungal activity due to sulfone groups increasing electrophilicity .

Biological Activity

4-(2-Nitrophenyl)thiomorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The process generally utilizes 4-fluoronitrobenzene and thiomorpholine as starting materials, which are reacted in the presence of a suitable solvent and base. This method has been optimized for yield and efficiency, making it amenable for combinatorial synthesis to produce derivatives with enhanced biological properties .

2.1 Anticancer Properties

Recent studies have demonstrated that derivatives of thiomorpholine exhibit notable anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the micromolar range, indicating potent activity .

Table 1: IC50 Values of Thiomorpholine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| HeLa | 2.41 | |

| PANC-1 | 1.50 |

2.2 Antimicrobial Activity

Beyond anticancer properties, this compound has also been evaluated for its antimicrobial effects. It has shown activity against various bacterial strains, including Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range . This suggests potential as a therapeutic agent in treating infections caused by resistant pathogens.

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound | Pathogen | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium abscessus | 6.25 |

| Staphylococcus aureus | 12.50 |

The biological activity of thiomorpholine derivatives is often attributed to their ability to interact with specific biological targets within cells. For example, some studies suggest that these compounds may inhibit enzymes critical for cancer cell proliferation or bacterial survival, such as carbonic anhydrases and various kinases .

3.1 Molecular Docking Studies

Molecular docking studies have indicated that this compound can fit well into the active sites of several target enzymes, suggesting a mechanism by which it may exert its biological effects. These studies provide insights into the binding affinities and interactions at the molecular level, enhancing our understanding of how structural modifications can improve efficacy .

4. Case Studies and Research Findings

A series of case studies have highlighted the promising applications of thiomorpholine derivatives in drug discovery:

- Anticancer Applications : In vitro studies demonstrated that certain derivatives exhibited significantly lower IC50 values compared to standard anticancer drugs, suggesting they could serve as lead compounds for further development.

- Antimicrobial Research : Research has shown that modifications to the thiomorpholine structure can enhance antimicrobial efficacy against resistant strains, making them candidates for new antibiotic therapies.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-nitrophenyl)thiomorpholine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-fluoronitrobenzene (or its isomers) and thiomorpholine. Reaction conditions include heating in polar aprotic solvents like acetonitrile, with yields optimized by controlling stoichiometry and reaction time (e.g., 4-fluoronitrobenzene and thiomorpholine in acetonitrile at 80°C for 24 hours) . Alternative substrates (e.g., chloro- or bromo-nitroarenes) may require harsher conditions or catalysts.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, revealing chair conformations of the thiomorpholine ring and axial positioning of the nitrophenyl group. Intermolecular interactions, such as weak C–H···O hydrogen bonds and π-π stacking, stabilize the solid-state structure. Hirshfeld surface analysis complements SC-XRD by quantifying intermolecular contacts (e.g., 12–15% contribution from H···O interactions) .

Q. What analytical techniques validate the purity and structure of this compound derivatives?

Key methods include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and ring conformations (e.g., δ 2.56–3.20 ppm for thiomorpholine protons) .

- Elemental analysis : Matching calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Advanced Research Questions

Q. How does the sulfur atom in thiomorpholine influence lipophilicity and metabolic stability compared to morpholine analogues?

The sulfur atom increases lipophilicity (logP higher by ~0.5–1.0 units) due to its polarizable nature, enhancing membrane permeability. However, sulfur’s susceptibility to oxidation (e.g., forming sulfoxides/sulfones via MCPBA or Oxone®) introduces metabolic "soft spots," which can be exploited for prodrug design . Morpholine analogues lack this oxidizable site, offering greater metabolic stability but reduced lipophilicity .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

SC-XRD reveals centrosymmetric dimers stabilized by C–H···O hydrogen bonds between thiomorpholine methylene groups and nitro oxygen atoms. Face-to-face π-π stacking (3.5–4.0 Å spacing) between nitrophenyl groups further stabilizes the lattice. These interactions differ from morpholine analogues, which lack sulfur-mediated hydrogen bonding .

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict molecular orbital distributions (e.g., LUMO localized on the nitro group) and optimize gas-phase geometries. Comparative studies with morpholine derivatives highlight sulfur’s electron-donating effects, reducing the nitro group’s electrophilicity by ~5–10% .

Q. What strategies resolve contradictions in biological activity data for thiomorpholine derivatives?

- SAR studies : Systematically vary substituents (e.g., nitro position, sulfur oxidation state) to isolate pharmacophores.

- Crystallographic validation : Correlate solid-state conformations with activity (e.g., axial vs. equatorial nitrophenyl positioning altering target binding) .

- Metabolite profiling : Identify oxidation products (e.g., sulfones) that may contribute to off-target effects .

Q. How are reaction conditions optimized for synthesizing thiomorpholine-based kinase inhibitors?

Key parameters include:

Q. How does sulfur oxidation state (sulfide, sulfoxide, sulfone) affect biological activity in thiomorpholine derivatives?

Sulfoxides exhibit intermediate lipophilicity and enhanced solubility, while sulfones are highly polar and metabolically stable. For example, sulfone derivatives of this compound show 2–3-fold higher IC values against kinase targets compared to sulfides due to altered binding pocket interactions .

Q. What role does this compound play in antimycobacterial agent development?

As a precursor to 4-thiomorpholinoaniline (via nitro reduction), it enables modular synthesis of squaramide derivatives. The thiomorpholine group enhances penetration through mycobacterial membranes, with MIC values <1 µg/mL against M. tuberculosis in optimized analogues .

Methodological Notes

- Contradictions in evidence : Structural differences between thiomorpholine and morpholine analogues (e.g., dimerization patterns) highlight the need for conformation-specific activity studies .

- Data tables : Reference experimental parameters (e.g., reaction yields, NMR shifts) from primary sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.